

Application Notes and Protocols for Protein Conjugation Using ATTO 610 Maleimide

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Compound of Interest

Compound Name: ATTO 610

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful conjugation of proteins with **ATTO 610** maleimide, a high-performance fluorescent dye. These guidelines are intended to assist researchers in the life sciences, including those in drug development, in achieving efficient and reproducible labeling of proteins for various downstream applications.

Introduction to ATTO 610 Maleimide

ATTO 610 is a fluorescent label belonging to a new generation of dyes developed for life science applications.^{[1][2]} It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability.^{[1][2][3]} The maleimide functional group of **ATTO 610** allows for its specific covalent attachment to sulfhydryl (thiol) groups, which are primarily found in the cysteine residues of proteins.^{[1][2]} This specific reactivity makes **ATTO 610** maleimide an ideal tool for labeling proteins at defined sites. Labeled proteins can be utilized in a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.^{[1][2]}

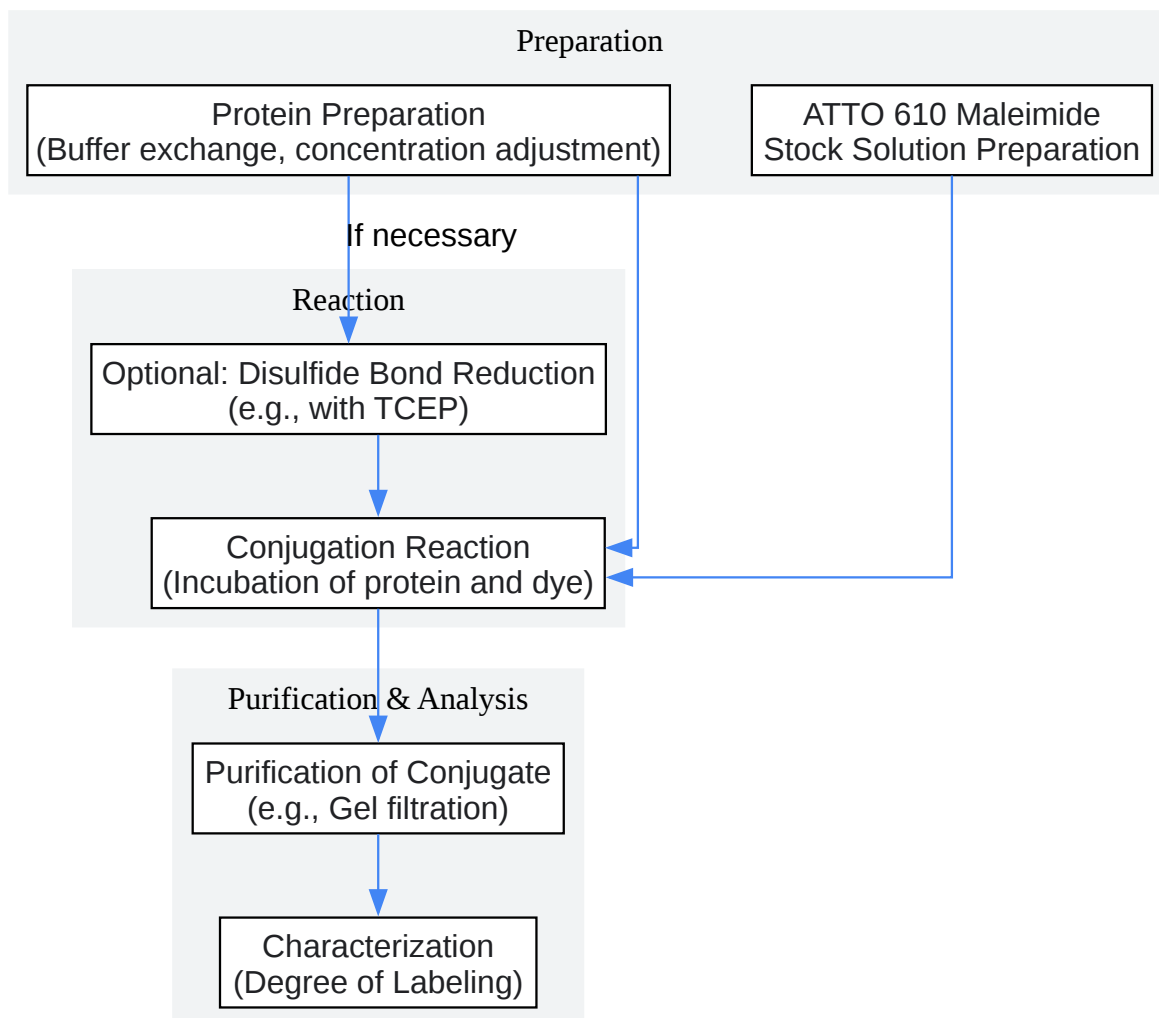
Properties of ATTO 610 Maleimide

A summary of the key properties of **ATTO 610** is presented in the table below. This information is crucial for designing experiments and calculating labeling parameters.

Property	Value	Reference
Excitation Maximum (λ_{abs})	615 nm	[1]
Emission Maximum (λ_{fl})	634 nm	[1]
Molar Extinction Coefficient (ϵ_{max})	$1.5 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][3]
Fluorescence Quantum Yield (η_{fl})	70%	[1][3]
Fluorescence Lifetime (τ_{fl})	3.2 ns	[1][3]
Molecular Weight (MW)	613.10 g/mol	[4]
Correction Factor at 280 nm (CF280)	0.05	[1]
Solubility	Soluble in polar organic solvents (DMF, DMSO)	[1]
Reactive Group	Maleimide	[1][2]
Target Functional Group	Sulfhydryl (Thiol) groups (e.g., in cysteine residues)	[1][2]

Experimental Workflow for Protein Conjugation

The overall workflow for labeling a protein with **ATTO 610** maleimide involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.



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Caption: Workflow for protein conjugation with **ATTO 610** maleimide.

Detailed Experimental Protocols

Materials and Reagents

- Protein of interest
- **ATTO 610** maleimide

- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1]
- Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]
- Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine, TCEP)[6][7]
- Gel filtration column (e.g., Sephadex G-25)[5]
- Spectrophotometer

Protocol for Protein Conjugation

This protocol is a general guideline and may require optimization for specific proteins.

Step 1: Preparation of Protein Solution

- Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.[7] The buffer should be free of thiols and maintained at a pH between 7.0 and 7.5 for optimal maleimide reactivity.[5][6] Suitable buffers include PBS, Tris, or HEPES.[6][7]
- If the protein solution contains substances that can interfere with the labeling reaction (e.g., other thiol-containing molecules), purify the protein by dialysis or buffer exchange into the reaction buffer.

Step 2: (Optional) Reduction of Disulfide Bonds

For proteins with internal disulfide bonds that are not essential for their activity, reduction can expose more free thiol groups for labeling.

- Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution.[6][7] TCEP is recommended as it does not need to be removed before adding the maleimide dye.[6]
- Incubate the reaction mixture for 20-30 minutes at room temperature.[6]
- To prevent the re-formation of disulfide bonds, it is advisable to perform the reduction and subsequent labeling in a degassed buffer or under an inert atmosphere (e.g., nitrogen or argon).[6][7]

Step 3: Preparation of **ATTO 610** Maleimide Stock Solution

- Allow the vial of **ATTO 610** maleimide to equilibrate to room temperature before opening to prevent moisture condensation.[\[1\]](#)[\[2\]](#)
- Prepare a stock solution of the dye immediately before use by dissolving it in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[\[7\]](#)

Step 4: Conjugation Reaction

- Add the **ATTO 610** maleimide stock solution to the protein solution. The recommended molar ratio of dye to protein is typically between 10:1 and 20:1, but this should be optimized for each specific protein and desired degree of labeling.[\[6\]](#)[\[8\]](#)
- Gently mix the reaction solution and protect it from light.
- Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[\[6\]](#)

Step 5: Purification of the Conjugate

- Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[\[5\]](#)
- Equilibrate the column with a suitable storage buffer (e.g., PBS).
- Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is typically the protein-dye conjugate.[\[5\]](#) A slower-moving colored band corresponds to the free dye.[\[5\]](#)
- Other purification methods such as dialysis, HPLC, or FPLC can also be used.[\[6\]](#)[\[8\]](#)

Step 6: Characterization of the Conjugate (Determination of Degree of Labeling)

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined by absorption spectroscopy.

- Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of **ATTO 610** (615 nm, A₆₁₅).

- Calculate the concentration of the dye using the Beer-Lambert law: $[Dye] (M) = A_{615} / (\epsilon_{dye} \times l)$ where ϵ_{dye} is the molar extinction coefficient of **ATTO 610** at 615 nm (150,000 M⁻¹cm⁻¹) and l is the path length of the cuvette in cm.
- Calculate the concentration of the protein. The absorbance of the dye at 280 nm needs to be accounted for. The corrected protein absorbance is: $A_{protein} = A_{280} - (A_{615} \times CF_{280})$ where CF_{280} is the correction factor for **ATTO 610** at 280 nm (0.05). $[Protein] (M) = A_{protein} / (\epsilon_{protein} \times l)$ where $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
- The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: $DOL = [Dye] / [Protein]$

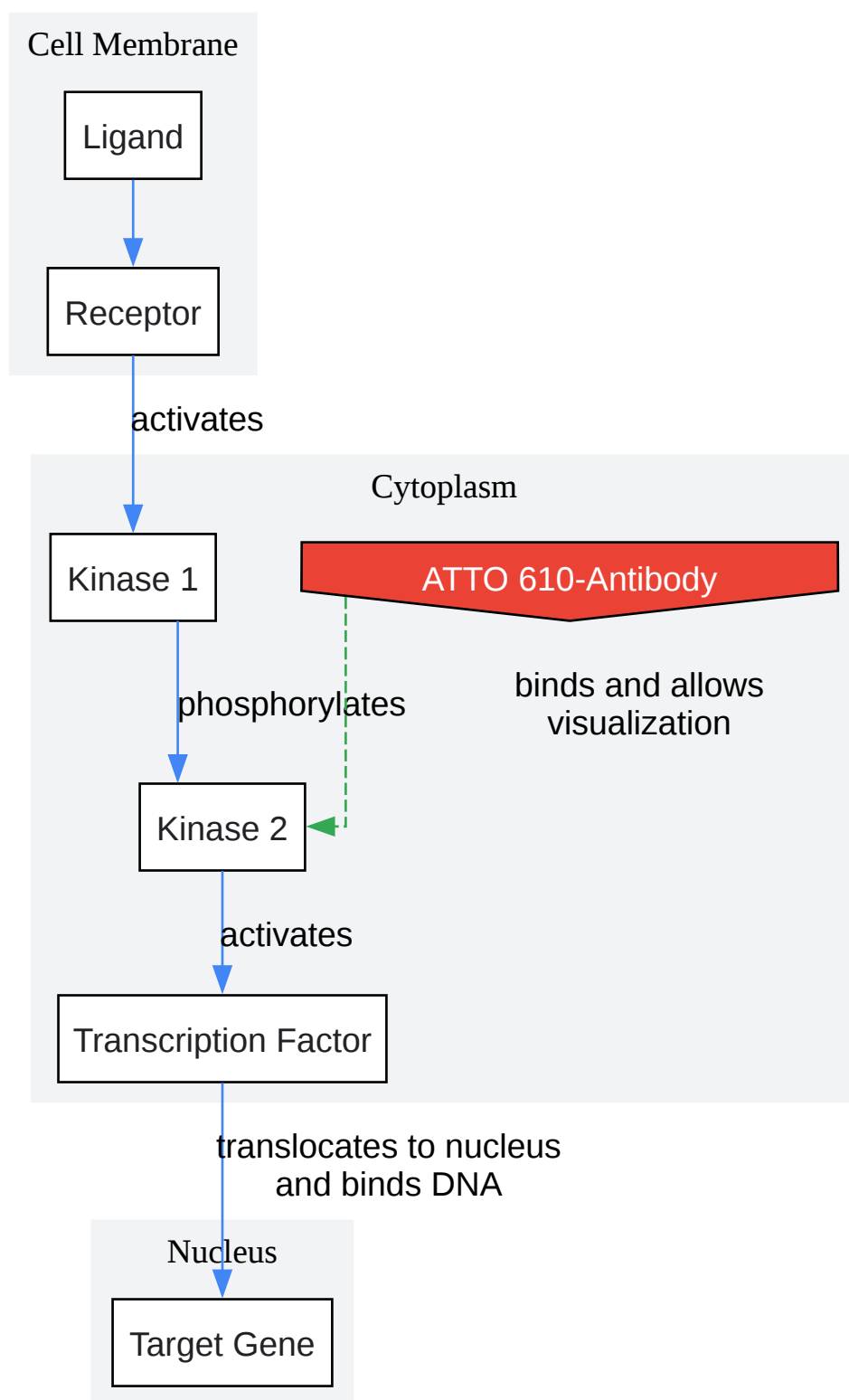
Storage of Conjugated Proteins

For optimal stability, it is recommended to use the purified conjugate immediately.^[6] If storage is necessary, the following conditions are suggested:

- Short-term storage (up to one week): Store at 2-8°C, protected from light.^{[6][8]}
- Long-term storage (up to one year): Add a stabilizer such as 5-10 mg/mL BSA and a microbial inhibitor like 0.01-0.03% sodium azide.^{[6][8]} Alternatively, add 50% glycerol and store at -20°C.^{[6][8]} Always protect the conjugate from light.^[5]

Signaling Pathway Example: Visualizing Protein-Protein Interactions

ATTO 610-labeled proteins can be used as tools to study cellular processes. For instance, a labeled antibody can be used to track its target protein within a signaling pathway.



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Caption: Visualization of a protein in a signaling pathway.

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